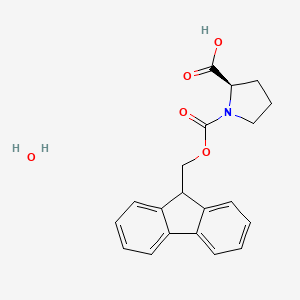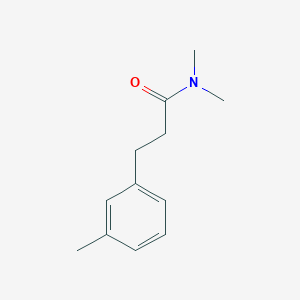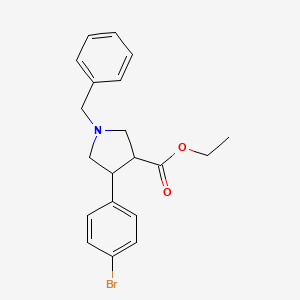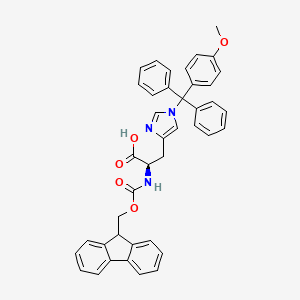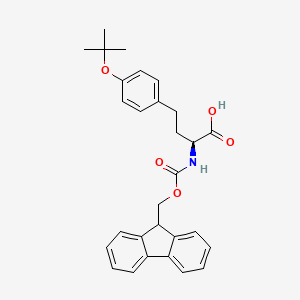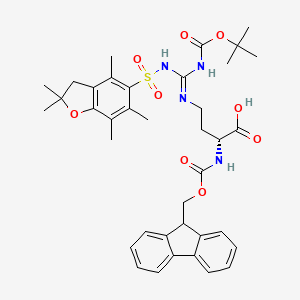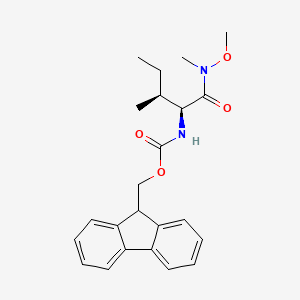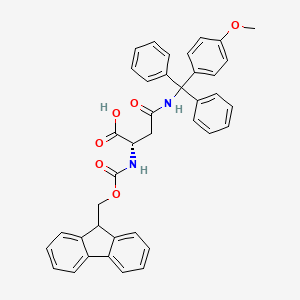
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(4-methoxytrityl)-L-asparagine (Fmoc-L-Asn(Mmt)-OH)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(4-methoxytrityl)-L-asparagine (Fmoc-L-Asn(Mmt)-OH) is a useful research compound. Its molecular formula is C39H34N2O6 and its molecular weight is 626.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(4-methoxytrityl)-L-asparagine (Fmoc-L-Asn(Mmt)-OH) is 626.24168681 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(4-methoxytrityl)-L-asparagine (Fmoc-L-Asn(Mmt)-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(4-methoxytrityl)-L-asparagine (Fmoc-L-Asn(Mmt)-OH) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Fmoc-Asn(Mmt)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(4-methoxytrityl)-L-asparagine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in a peptide chain that are being synthesized .
Mode of Action
The compound acts as a protective group for the asparagine residue during peptide synthesis . The Fmoc group protects the alpha-amino group, while the Mmt group protects the beta-amino group . These protective groups prevent unwanted side reactions during the synthesis process .
Biochemical Pathways
Fmoc-Asn(Mmt)-OH is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) . In this process, the compound is added to a growing peptide chain on a solid support . The Fmoc group is then removed, allowing the next amino acid to be added . This cycle is repeated until the desired peptide sequence is obtained .
Pharmacokinetics
As a compound used in peptide synthesis, Fmoc-Asn(Mmt)-OH does not have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Instead, its behavior in the synthesis process is more relevant. It is crucial that the compound is stable under the conditions of peptide synthesis and can be efficiently removed when no longer needed .
Result of Action
The use of Fmoc-Asn(Mmt)-OH in peptide synthesis results in the incorporation of the asparagine residue into the growing peptide chain . Once the synthesis is complete and the protective groups are removed, the resulting peptide can fold into its active conformation and perform its biological function .
Action Environment
The action of Fmoc-Asn(Mmt)-OH is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of the synthesis . Therefore, careful optimization of these conditions is necessary to achieve successful peptide synthesis .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methoxyphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O6/c1-46-29-22-20-28(21-23-29)39(26-12-4-2-5-13-26,27-14-6-3-7-15-27)41-36(42)24-35(37(43)44)40-38(45)47-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHUELKKVUAVBN-DHUJRADRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

